Thunberginol B
Description
Structure
3D Structure
Properties
CAS No. |
147666-81-7 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-6,8-dihydroxyisochromen-1-one |
InChI |
InChI=1S/C15H10O6/c16-9-3-8-5-13(7-1-2-10(17)11(18)4-7)21-15(20)14(8)12(19)6-9/h1-6,16-19H |
InChI Key |
NHFGEHLUROYMEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC3=CC(=CC(=C3C(=O)O2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC3=CC(=CC(=C3C(=O)O2)O)O)O)O |
Other CAS No. |
147666-81-7 |
Synonyms |
thunberginol B |
Origin of Product |
United States |
Biosynthetic Pathway Elucidation of Thunberginol B
Proposed Phenylpropanoid Pathway Involvement in Thunberginol B Biosynthesis
The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route in plants for the production of a wide array of secondary metabolites. biorxiv.org This pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. Transcriptome analyses of Hydrangea macrophylla have revealed the expression of genes encoding key enzymes of this pathway, such as chalcone (B49325) synthase (CHS), which plays a pivotal role in flavonoid biosynthesis. nih.govuniversiteitleiden.nl The presence and activity of these enzymes underscore the importance of the phenylpropanoid pathway in providing the foundational molecules for the synthesis of various specialized compounds in Hydrangea, including isocoumarins like this compound.
Role of Resveratrol (B1683913) as a Putative Precursor in this compound Formation
Resveratrol, a well-known stilbenoid also derived from the phenylpropanoid pathway, has been proposed as a putative precursor in the formation of thunberginols. Stilbene synthases and chalcone synthases are related enzymes that utilize the same substrates, p-coumaroyl-CoA and malonyl-CoA, but yield different products through distinct cyclization reactions. nih.gov The structural similarity between resveratrol and the dihydroxyphenyl group of this compound suggests a plausible biosynthetic connection. While direct enzymatic evidence for the conversion of resveratrol to this compound in Hydrangea macrophylla is still under investigation, the co-occurrence of these compounds and the known plasticity of the involved enzymes lend support to this hypothesis.
Enzymatic Transformations and Intermediates in the Thunberginol Biosynthetic Cascade
The formation of the isocoumarin (B1212949) core of this compound is thought to involve a polyketide synthase (PKS) pathway. Research on Hydrangea macrophylla has led to the identification of a novel p-coumaroyltriacetic acid synthase (CTAS), a homolog of chalcone synthase. nih.gov This enzyme catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide, which can then undergo lactonization to form a pyrone. nih.gov It is hypothesized that a similar PKS, possibly in conjunction with other enzymes like cyclases and reductases, is responsible for constructing the isocoumarin skeleton of this compound.
Subsequent enzymatic modifications, such as hydroxylations, are necessary to produce the final structure of this compound. These "tailoring" enzymes are likely responsible for adding the hydroxyl groups at specific positions on the isocoumarin ring and the phenyl group. While the specific enzymes have not yet been fully characterized, transcriptome studies of Hydrangea macrophylla have identified numerous candidate genes encoding enzymes like cytochrome P450 monooxygenases and dioxygenases, which are known to be involved in such hydroxylation reactions in other plant metabolic pathways. nih.gov
Comparative Biosynthesis of this compound with Other Hydrangea macrophylla Specialized Metabolites
Hydrangea macrophylla produces a diverse array of specialized metabolites, including other isocoumarins and dihydroisocoumarins like hydrangenol (B20845) and phyllodulcin (B192096). nih.govnih.gov The biosynthesis of these compounds is closely related to that of this compound, often sharing common precursors and enzymatic steps.
For instance, hydrangenol is another dihydroisocoumarin whose biosynthesis is also proposed to start from the phenylpropanoid pathway. biorxiv.org Phyllodulcin, a well-known natural sweetener from Hydrangea, is a dihydroisocoumarin that is structurally related to hydrangenol. researchgate.net Comparative metabolomic and transcriptomic analyses of different Hydrangea macrophylla cultivars have shown variations in the accumulation of these compounds, suggesting differential regulation of the respective biosynthetic pathways. researchgate.net The study of these related pathways provides valuable insights into the evolution of metabolic diversity in Hydrangea and helps to identify candidate genes and enzymes involved in the biosynthesis of this compound.
| Compound Name | Chemical Class |
| Thunberginol A | Isocoumarin |
| This compound | Isocoumarin |
| Thunberginol C | Dihydroisocoumarin |
| Thunberginol D | Dihydroisocoumarin |
| Thunberginol E | Dihydroisocoumarin |
| Thunberginol F | Benzylidenephthalide |
| Hydrangenol | Dihydroisocoumarin |
| Phyllodulcin | Dihydroisocoumarin |
| Resveratrol | Stilbenoid |
| Cinnamic acid | Phenylpropanoid |
| p-Coumaric acid | Phenylpropanoid |
| p-Coumaroyl-CoA | Phenylpropanoid |
| Malonyl-CoA | Polyketide precursor |
| Naringenin chalcone | Flavonoid precursor |
| Proposed Enzyme | Abbreviation | Proposed Function in Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. |
| 4-Coumarate-CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Involved in the synthesis of flavonoid precursors. |
| p-Coumaroyltriacetic acid synthase | CTAS | Catalyzes the formation of a linear tetraketide from p-coumaroyl-CoA and malonyl-CoA. |
| Polyketide Synthase | PKS | Involved in the formation of the isocoumarin core. |
| Stilbene Synthase | STS | Catalyzes the formation of resveratrol. |
| Cytochrome P450 monooxygenases | P450s | Putative role in hydroxylation steps. |
Mechanistic Investigations of Biological Activities of Thunberginol B
Comprehensive Analysis of Anti-allergic Mechanisms of Thunberginol B
The anti-allergic effects of this compound are primarily attributed to its ability to modulate the responses of mast cells, which are pivotal in the initiation of allergic reactions.
Research has demonstrated that this compound is a potent inhibitor of mast cell degranulation. In studies utilizing the rat basophilic leukemia cell line (RBL-2H3), a widely used model for mast cell studies, this compound substantially inhibited the release of granular contents. nih.gov This inhibitory action was observed in response to stimulation by both antigens and the calcium ionophore A23187. nih.gov The ability to block degranulation induced by a calcium ionophore suggests that this compound may interfere with calcium-dependent signaling pathways that are crucial for the fusion of granular membranes with the plasma membrane.
The activation of mast cells is critically dependent on an increase in intracellular calcium concentration ([Ca2+]i). This increase is typically biphasic, involving an initial release of calcium from intracellular stores within the endoplasmic reticulum, followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). nih.gov this compound's capacity to inhibit degranulation induced by the calcium ionophore A23187 points towards an influence on intracellular calcium signaling. nih.gov A calcium ionophore directly increases intracellular calcium by transporting it across cell membranes, thus bypassing receptor-mediated early signaling events. The inhibition of this process by this compound suggests that it may act at a point downstream of the initial calcium influx or mobilization, or it could potentially interfere with the cellular machinery that responds to elevated calcium levels. However, detailed studies specifically elucidating the direct effects of this compound on SOCE, the calcium sensor stromal interaction molecule 1 (STIM1), or specific calcium channels in mast cells are not extensively documented in the available research. nih.govfrontiersin.org
Beyond inhibiting the immediate release of pre-formed mediators, this compound also exerts a significant influence on the expression and release of key pro-inflammatory and immunomodulatory cytokines. In antigen-stimulated RBL-2H3 cells, this compound has been shown to suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4). nih.gov Furthermore, at the transcriptional level, this compound effectively inhibits the upregulation of messenger RNA (mRNA) for a broad range of cytokines. nih.gov The profile of gene expression inhibition by this compound has been noted to be similar to that of luteolin, a well-known flavonoid with potent anti-allergic properties. nih.gov
Table 1: Cytokines with Inhibited mRNA Expression by this compound in RBL-2H3 Cells
| Cytokine |
|---|
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-2 (IL-2) |
| Interleukin-3 (IL-3) |
| Interleukin-4 (IL-4) |
| Interleukin-13 (IL-13) |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) |
Data sourced from studies on RBL-2H3 cells. nih.gov
The expression of cytokine genes in mast cells is controlled by various intracellular signaling pathways. Among the most critical are the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling cascades. Research indicates that this compound, in conjunction with Thunberginol A, modulates these pathways. Specifically, at a concentration of 30 microM, they have been found to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are key components of the MAPK pathway. nih.gov This inhibition of MAPK activity, in turn, affects the downstream transcription factor AP-1. AP-1 is a complex composed of proteins such as c-jun and c-fos. The activity of AP-1 is crucial for the transcription of many cytokine genes. Thunberginols A and B were shown to inhibit the phosphorylation of c-jun and the expression of c-fos mRNA, thus providing a molecular basis for the observed reduction in cytokine production. nih.gov
Molecular Basis of Antimicrobial Actions of this compound
In addition to its anti-allergic properties, this compound has been identified as having antimicrobial capabilities.
This compound has demonstrated antimicrobial activity, particularly against oral bacteria. nih.gov Studies have identified that Thunberginols A, B, and F exhibit efficacy against these microbes. nih.gov One of the bacterial families mentioned in relation to the antimicrobial effects of these compounds is Bacteroidaceae. nih.gov However, a detailed and comprehensive list of specific oral bacterial strains that are susceptible to this compound, along with quantitative data such as Minimum Inhibitory Concentrations (MICs), is not extensively available in the referenced literature. Further research is required to fully characterize the spectrum of its antimicrobial action and to determine its potency against various pathogenic microorganisms.
Putative Targets and Mechanisms of Action in Microbial Systems
This compound has been identified as possessing antimicrobial properties, particularly against oral bacteria. nih.gov While the precise molecular targets within these microorganisms remain an active area of research, the current understanding points towards mechanisms that disrupt essential cellular functions.
Research has demonstrated that this compound, along with its related compounds Thunberginol A and F, exhibits antimicrobial activity. nih.gov Although specific studies delineating the exact mechanism of this compound are limited, insights can be drawn from the broader class of plant-derived flavonoids to which it belongs. Flavonoids are known to exert their antibacterial effects through various mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with microbial energy metabolism.
One of the proposed mechanisms for flavonoids against certain bacteria is the inhibition of DNA gyrase. mdpi.com This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the cessation of cell division and eventual cell death. Another significant target is the bacterial cell membrane. mdpi.com Flavonoids can intercalate into the phospholipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and the dissipation of the proton motive force, which is vital for ATP synthesis.
The following table summarizes the observed antimicrobial activity of this compound and its related compounds.
| Compound(s) | Microbial Target | Observed Effect | Reference |
| Thunberginol A, B, and F | Oral Bacteria | Antimicrobial Activity | nih.gov |
It is important to note that the specific contributions of this compound to these antimicrobial actions, independent of its related compounds, require further elucidation. Future research will likely focus on identifying the specific binding sites and molecular interactions of this compound within bacterial cells to fully understand its antimicrobial potential.
Exploration of Immunomodulatory Effects and Related Cellular Processes
This compound has demonstrated significant immunomodulatory effects, primarily through the attenuation of allergic and inflammatory responses. These effects are attributed to its ability to interfere with key signaling pathways within immune cells, leading to a reduction in the production of pro-inflammatory mediators.
In-depth studies have been conducted using the rat basophilic leukemia cell line (RBL-2H3), a widely accepted model for studying mast cell degranulation and allergic reactions. nih.gov Research has shown that this compound substantially inhibits the release of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) in antigen-stimulated RBL-2H3 cells. nih.gov This inhibition is not limited to these two cytokines; this compound has been found to suppress the up-regulated gene expression of a broad range of cytokines, including interleukins (IL-2, IL-3, IL-4, and IL-13), TNF-α, and granulocyte/macrophage-colony stimulating factor (GM-CSF). nih.gov
The mechanism underlying this widespread cytokine suppression involves the modulation of critical transcription factors and signaling cascades. This compound has been shown to inhibit the activation of activator protein-1 (AP-1), a key transcription factor responsible for the expression of numerous cytokine genes. nih.gov This inhibition is achieved by targeting components of the AP-1 complex, specifically by inhibiting the phosphorylation of c-jun and the expression of c-fos mRNA. nih.gov
Furthermore, the immunomodulatory action of this compound is linked to its influence on the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it inhibits the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are crucial upstream regulators of AP-1 activation. nih.gov By dampening the ERK1/2 signaling, this compound effectively blocks the downstream cascade that leads to the production of inflammatory cytokines.
The table below details the specific immunomodulatory effects of this compound and the cellular processes it influences.
| Effect of this compound | Cellular Model | Molecular Targets/Pathways | Cytokines Inhibited | Reference |
| Inhibition of Cytokine mRNA Expression | RBL-2H3 cells | Activator Protein-1 (AP-1), Extracellular Signal-Regulated Kinases (ERK1/2) | IL-2, IL-3, IL-4, IL-13, TNF-α, GM-CSF | nih.gov |
| Inhibition of c-jun Phosphorylation | RBL-2H3 cells | c-jun (component of AP-1) | - | nih.gov |
| Inhibition of c-fos mRNA Expression | RBL-2H3 cells | c-fos (component of AP-1) | - | nih.gov |
These findings underscore the potential of this compound as a modulator of the immune response, with its activity rooted in the precise control of intracellular signaling events that govern inflammation and allergic reactions.
Structure Activity Relationship Sar Studies of Thunberginol B
Identification of Essential Pharmacophores for Biological Activity in Thunberginol B
The biological activity of this compound is intrinsically linked to its specific arrangement of functional groups, which constitute its pharmacophore. While direct pharmacophore modeling studies on this compound are not extensively reported in the literature, analysis of its structure and comparison with related active and inactive compounds allow for the identification of key pharmacophoric features.
The core structure responsible for its biological effects appears to be the 3-(3,4-dihydroxyphenyl)-6,8-dihydroxy-1H-isochroman-1-one scaffold. The essential components of this pharmacophore are believed to include:
The Dihydroisocoumarin Core: This bicyclic system provides a rigid framework, positioning the substituent groups in a specific spatial orientation for interaction with biological targets.
The Catechol Moiety: The 3,4-dihydroxy substitution on the phenyl ring at position 3 is a critical feature. Catechols are known to be important for various biological activities, including antioxidant and anti-inflammatory effects, often through their ability to chelate metal ions and participate in hydrogen bonding.
Phenolic Hydroxyl Groups on the Isochromanone Ring: The hydroxyl groups at the C-6 and C-8 positions are crucial for the observed bioactivity. These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with target proteins.
Studies on the mechanism of action of this compound have shown that it inhibits the phosphorylation of c-jun and the expression of c-fos mRNA, which are components of the activator protein-1 (AP-1) transcription factor. nih.gov This suggests that the pharmacophoric elements of this compound are oriented in a way that allows for interaction with signaling molecules, such as extracellular signal-regulated kinases (ERK1/2), leading to the downregulation of pro-inflammatory cytokines. nih.gov
Influence of the 3,4-Double Bond and Hydroxyl Substituents on this compound Activity
The saturation of the 3,4-bond, creating a dihydroisocoumarin, and the specific pattern of hydroxylation are key determinants of this compound's biological activity.
The absence of a double bond between C-3 and C-4 in the lactone ring, a feature that distinguishes dihydroisocoumarins from isocoumarins, impacts the molecule's conformation and flexibility. This saturation may allow for a more optimal three-dimensional arrangement of the phenyl and dihydroxy-isochromanone rings for binding to its biological targets. Comparative studies with unsaturated isocoumarins suggest that the stereochemistry at the C-3 and C-4 positions in dihydroisocoumarins can be crucial for their activity.
The hydroxyl substituents play a pivotal role in the activity of this compound. The catechol group on the C-3 phenyl ring is a particularly important feature. The presence and position of hydroxyl groups on aromatic rings are known to significantly influence the biological activity of flavonoids and related polyphenols. The additional hydroxyl groups at the C-6 and C-8 positions of the isochromanone ring also appear to be essential for the potent anti-allergic effects of this compound. This is evident when comparing its activity to other thunberginols with different hydroxylation patterns.
Role of the Lactone Ring System in Mediating this compound’s Biological Effects
The δ-lactone ring is a fundamental component of the isocoumarin (B1212949) scaffold and is integral to the biological effects of this compound. Lactone rings are common motifs in a wide range of biologically active natural products.
SAR Comparative Analysis with Thunberginols A, C, D, E, and F, and Other Isocoumarin Analogues
The structure-activity relationship of this compound is further illuminated by comparing its biological activities with those of its closely related analogues. The thunberginols share a common dihydroisocoumarin or isocoumarin core but differ in their hydroxylation patterns and other substitutions.
Comparison with Other Thunberginols
Thunberginol A lacks the C-6 hydroxyl group present in this compound. Studies have shown that this compound is a more potent inhibitor of antigen-induced degranulation and cytokine release than Thunberginol A, highlighting the importance of the C-6 hydroxyl group for enhanced anti-allergic activity. nih.gov
Thunberginol C is a glycoside of this compound, with a glucose moiety attached. The presence of the sugar group in Thunberginol C alters its physicochemical properties, such as solubility and bioavailability, which may lead to differences in its biological activity profile compared to the aglycone, this compound. Thunberginol C has been reported to have anti-stress and neuroprotective effects.
Thunberginol D and E are other dihydroisocoumarin derivatives with different substitution patterns, and they also exhibit anti-allergic and antimicrobial activities. nih.gov A detailed comparison of their potencies relative to this compound would provide further insights into the SAR.
Thunberginol F is an isocoumarin, meaning it has a double bond between C-3 and C-4, unlike the dihydroisocoumarin structure of this compound. Thunberginol F also shows anti-allergic and antimicrobial properties, but a direct comparison of potency with this compound in the same assays would be necessary to determine the precise influence of the 3,4-dihydro bond. nih.gov
Thunberginol G is a dihydroisocoumarin that lacks the C-6 hydroxyl group, similar to Thunberginol A, but has a different hydroxylation pattern on the phenyl ring. It also demonstrates anti-allergic and antimicrobial activities. nih.gov
Comparison with Other Isocoumarin Analogues
Hydrangenol (B20845) is another dihydroisocoumarin found in Hydrangea species. It lacks the C-6 hydroxyl group and has a different hydroxylation pattern on the phenyl ring compared to this compound. While it possesses anti-allergic activity, it is generally less potent than this compound. nih.gov
Phyllodulcin (B192096) is a dihydroisocoumarin known for its sweet taste. It has a different substitution pattern compared to this compound and is also reported to have less potent anti-allergic activity. nih.gov
The following table summarizes the key structural differences and reported biological activities of this compound and its analogues.
| Compound | Core Structure | Key Substituents | Reported Biological Activities |
| This compound | Dihydroisocoumarin | 6,8-dihydroxy, 3-(3,4-dihydroxyphenyl) | Potent anti-allergic, antimicrobial nih.gov |
| Thunberginol A | Dihydroisocoumarin | 8-hydroxy, 3-(3,4-dihydroxyphenyl) | Anti-allergic, antimicrobial nih.gov |
| Thunberginol C | Dihydroisocoumarin | Glycoside of this compound | Anti-stress, neuroprotective, antimicrobial, anti-allergic nih.gov |
| Thunberginol D | Dihydroisocoumarin | Different hydroxylation | Anti-allergic, antimicrobial nih.gov |
| Thunberginol E | Dihydroisocoumarin | Different hydroxylation | Anti-allergic, antimicrobial nih.gov |
| Thunberginol F | Isocoumarin | Different hydroxylation | Anti-allergic, antimicrobial nih.gov |
| Thunberginol G | Dihydroisocoumarin | 8-hydroxy, different phenyl hydroxylation | Anti-allergic, antimicrobial nih.gov |
| Hydrangenol | Dihydroisocoumarin | 8-hydroxy, 4'-hydroxyphenyl | Anti-allergic nih.gov |
| Phyllodulcin | Dihydroisocoumarin | 8-hydroxy, 3'-hydroxy-4'-methoxyphenyl | Sweet taste, anti-allergic nih.gov |
Computational Chemistry and Molecular Modeling in this compound SAR Elucidation
To date, there is a notable lack of published studies specifically employing computational chemistry and molecular modeling to elucidate the structure-activity relationship of this compound. Such in silico approaches are powerful tools that could provide significant insights into the molecular basis of its biological activity.
Potential Applications of Computational Methods:
Pharmacophore Modeling: This technique could be used to build a 3D model of the essential chemical features of this compound required for its anti-allergic activity. This model could then be used to screen virtual compound libraries to identify new potential inhibitors.
Molecular Docking: Docking studies could predict the binding mode of this compound within the active sites of its putative protein targets, such as kinases involved in inflammatory signaling pathways (e.g., ERK1/2). This would help to visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies could be performed on a series of thunberginol analogues to develop mathematical models that correlate their structural properties with their biological activities. These models can be used to predict the activity of newly designed compounds and to guide the synthesis of more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of this compound when bound to its target protein, providing insights into the stability of the complex and the role of conformational changes in the binding process.
While these computational methods have been applied to other classes of natural products, their application to this compound remains an unexplored area of research. Future studies employing these in silico techniques would be invaluable for a more detailed understanding of the SAR of this compound and for the rational design of novel anti-inflammatory and anti-allergic agents.
Advanced Analytical Methodologies in Thunberginol B Research
Chromatographic Techniques for High-Resolution Isolation and Purity Assessment
The isolation and purification of Thunberginol B, from both natural extracts and synthetic reaction mixtures, rely heavily on chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a principal technique for achieving the high degree of purity required for spectroscopic analysis and biological assays.
Initial separation of this compound from the methanolic extract of Hydrangeae Dulcis Folium involves column chromatography over silica (B1680970) gel. pharm.or.jp This is followed by further purification using HPLC to yield the pure compound. pharm.or.jp In the context of total synthesis, HPLC is also employed to purify the final product, ensuring it is free from reactants and byproducts. semanticscholar.org The synthesized compounds are typically purified by HPLC and their purity confirmed by elemental analysis alongside spectroscopic methods. semanticscholar.org
A common setup for the purity assessment of isocoumarins like this compound involves HPLC with UV detection, often using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient.
Table 1: HPLC Parameters for Isocoumarin (B1212949) Analysis
| Parameter | Value/Description |
| Column | C18 |
| Mobile Phase | Acetonitrile / Water |
| Detection | UV |
Spectroscopic Approaches for Elucidating Reaction Intermediates and Product Conformation
A suite of spectroscopic techniques is indispensable for the structural elucidation of this compound and the intermediates that arise during its synthesis. These methods provide detailed information on the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed chemical shift and coupling constant data, allowing for the precise assignment of each atom within the molecule. semanticscholar.org During the total synthesis of this compound, NMR is used to confirm the structure of key intermediates. For example, the formation of 5,7-dimethoxy-1-indanone, a precursor, was confirmed by the presence of two 3H singlets for the methoxy (B1213986) groups in its ¹H-NMR spectrum. semanticscholar.org
Infrared (IR) Spectroscopy is utilized to identify characteristic functional groups. In this compound and its synthetic precursors, the lactone carbonyl (C=O) stretch is a diagnostic signal, typically appearing around 1715 cm⁻¹. semanticscholar.org The presence or absence of other characteristic bands, such as those for hydroxyl (-OH) groups or carbon-carbon double bonds (C=C), is used to track the progress of synthetic transformations. semanticscholar.org
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound and its intermediates. The molecular ion peak in the mass spectrum confirms the molecular formula of the synthesized compounds. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
Table 2: Spectroscopic Data for the Characterization of this compound and a Key Synthetic Intermediate
| Technique | Compound | Key Diagnostic Signals | Reference |
| ¹H-NMR | This compound | δ 9.82 (s, 2H, phenolic -OH), 6.85–7.35 (m, 5H, aromatic) | |
| ¹³C-NMR | 3-(3′,4′-Dimethoxyphenyl)-6,8-dimethoxyisocoumarin | δ 55.8-56.3 (4× OCH₃), 111.8 (C-7), 112.2 (C-5), 162.8 (C-8), 167.6 (C-6) | semanticscholar.org |
| IR (cm⁻¹) | This compound | 1715 (Lactone C=O stretch) | |
| IR (cm⁻¹) | 3,5-Dimethoxycinnamic acid | 1600 (C=C), 3400-3200 (-OH) | semanticscholar.org |
| MS (m/z) | 3,5-Dimethoxyhomophthalic acid | 240 (M⁺) | semanticscholar.org |
Stereochemical Assignments and Chiral Analysis of this compound and its Analogues
The stereochemistry of isocoumarins is a critical aspect of their chemical characterization, as different stereoisomers can exhibit distinct biological activities. While this compound itself is achiral, many of its naturally occurring analogues, such as the dihydroisocoumarins thunberginol C, D, and E, are chiral. researchgate.net
The determination of the absolute configuration of these chiral analogues often involves a combination of spectroscopic and chemical methods. Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the stereochemistry of chiral molecules by measuring their differential absorption of left- and right-circularly polarized light. researchgate.net The stereostructures of related compounds, such as hydramacrophyllols A and B, have been determined using physicochemical evidence that includes CD spectroscopy. researchgate.net
For chiral dihydroisocoumarins, NMR analysis of derivatives, such as Mosher's esters, can be employed to elucidate the stereochemistry at the chiral centers. researchgate.net Furthermore, the synthesis of specific enantiomers and diastereomers provides unambiguous confirmation of their stereochemical assignments. eurekaselect.com The separation of racemic mixtures of related synthetic dihydroisocoumarins has been achieved using chiral HPLC, allowing for the isolation and characterization of individual enantiomers. researchgate.net
While there is no direct mention of a crystal structure for this compound in the provided search results, X-ray diffraction analysis is a definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. researchgate.net The crystal structure of a precursor to a related compound has been reported, indicating the utility of this technique within this class of molecules.
Q & A
Q. Table 1: Key Analytical Parameters for this compound Characterization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
